molecular formula C11H18N2O4S B12623618 acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide CAS No. 921195-65-5

acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide

Cat. No.: B12623618
CAS No.: 921195-65-5
M. Wt: 274.34 g/mol
InChI Key: VKGYNGISWSPQIJ-UHFFFAOYSA-N
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Description

Acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide is a hybrid compound comprising two distinct moieties: acetic acid and N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide. The methanesulfonamide group is attached to a substituted phenyl ring containing an aminomethyl (-CH₂NH₂) group at the para position and a methyl (-CH₃) group at the ortho position. The acetic acid component likely exists as a counterion or co-crystal partner, influencing solubility and stability .

This compound shares structural similarities with sulfonamide-based pharmaceuticals, which often exhibit diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

CAS No.

921195-65-5

Molecular Formula

C11H18N2O4S

Molecular Weight

274.34 g/mol

IUPAC Name

acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O2S.C2H4O2/c1-7-5-8(6-10)3-4-9(7)11-14(2,12)13;1-2(3)4/h3-5,11H,6,10H2,1-2H3;1H3,(H,3,4)

InChI Key

VKGYNGISWSPQIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN)NS(=O)(=O)C.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide typically involves the reaction of 4-(aminomethyl)-2-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, large-scale purification methods such as distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Sulfonamide Group Reactions

The methanesulfonamide group (-SO₂NH-) undergoes reactions typical of sulfonamides:

  • Hydrolysis : Cleavage of the sulfonamide bond under acidic or basic conditions to form sulfonic acid derivatives. This reaction is critical for altering bioavailability or stability.

  • Nucleophilic Substitution : The nitrogen in the sulfonamide can act as a nucleophile in substitution reactions, particularly with alkylating agents .

  • Oxidation : Potential oxidation of the sulfonamide group to sulfonamide oxides, though this is less common compared to other sulfonamide derivatives.

Aminomethyl Group Reactions

The aminomethyl group (-CH₂NH₂) participates in:

  • Alkylation : Reaction with alkyl halides or carbonyl compounds to form quaternary ammonium salts or amides .

  • Oxidation : Conversion to imines or nitro compounds under oxidative conditions (e.g., using bromine or peroxides) .

  • Coupling Reactions : Participation in peptide bond formation or other amide synthesis protocols .

Acetic Acid Moiety Reactions

The carboxylic acid group (-COOH) enables:

  • Esterification : Reaction with alcohols to form esters, altering its solubility and metabolic stability .

  • Amide Formation : Conversion to amides using coupling agents like DCC or HOBt/EDC .

  • Salt Formation : Neutralization with bases to generate sodium or calcium salts for improved solubility.

Formation of the Sulfonamide Core

The methanesulfonamide group is typically introduced via reaction of the phenylamine precursor with methanesulfonyl chloride in the presence of a base . For example:
Reaction :
PhNH2+ClSO2MePhNHSO2Me\text{PhNH}_2 + \text{ClSO}_2\text{Me} \rightarrow \text{PhNHSO}_2\text{Me}
This step establishes the sulfonamide bond critical for biological activity.

Incorporation of the Acetic Acid Moiety

The acetic acid group is often introduced through esterification or amide bond formation. For example:
Reaction :
PhNHSO2Me+CH3COOHPhNHSO2Me-COOH\text{PhNHSO}_2\text{Me} + \text{CH}_3\text{COOH} \rightarrow \text{PhNHSO}_2\text{Me-COOH}
This may involve coupling agents like DCC or HOBt/EDC to form stable amides .

Bromination of the Aminomethyl Group

Reagent Conditions Product Yield Reference
Br₂, NaHCO₃Methanol/DCM solvent mixtureBrominated aminomethyl derivative17.1 g

Coupling Reactions for Amide Formation

Reagent Conditions Product Yield Reference
DCC, HOBt/EDCDMF or dichloromethaneAmide derivatives (e.g., glycine conjugates)62–91%

Hydrolysis of the Sulfonamide Bond

Reagent Conditions Product Outcome Reference
HCl/H₂OAcidic aqueous conditionsSulfonic acid derivativeIncreased hydrophilicity

Structural Modifications and Biochemical Implications

  • Protein Binding : Modifications to the side chain (e.g., fluorination, ketone substitution) significantly alter protein binding and metabolic stability .

  • Solubility : Acyclic esters (e.g., ethyl esters) show rapid metabolic conversion to carboxylic acids, affecting solubility and bioavailability .

  • Metabolic Stability : Sulfonamide derivatives with bulky substituents (e.g., gem-dimethyl groups) exhibit reduced activity due to steric hindrance .

Key Research Findings

  • Structure-Activity Relationships : Substituent positioning (e.g., para vs. meta) and functional group modifications critically influence antischistosomal activity and metabolic stability .

  • Synthetic Flexibility : The compound allows for diverse functional group substitutions (e.g., esters, amides, halides) through well-established coupling and alkylation protocols .

  • Biological Targeting : The sulfonamide group enables interactions with enzymes (e.g., via active-site binding), while the aminomethyl group may modulate receptor binding .

Scientific Research Applications

Acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or modulation of receptor-ligand interactions.

Comparison with Similar Compounds

Structural Modifications and Similarity Scores

Key structural analogs and their similarity scores (based on ):

Compound Name CAS Number Similarity Key Substituents
N-(4-(Aminomethyl)phenyl)methanesulfonamide HCl 128263-66-1 0.59 -NH₂CH₂ (para), -HCl
4-(Methylsulfonamido)benzoic acid 7151-76-0 0.64 -SO₂NHCH₃ (para), -COOH
N-(4-Acetylphenyl)methanesulfonamide 5317-89-5 0.70 -SO₂NHCH₃ (para), -COCH₃
N-(5-Methoxy-2-phenoxyphenyl)methanesulfonamide 123664-84-6 0.76 -OCH₃ (para), -OPh (ortho)

Key Observations :

  • Aminomethyl vs. Acetyl Groups: The aminomethyl group in the target compound enhances hydrophilicity compared to the acetyl group in 5317-89-5, which may reduce membrane permeability .
  • Carboxylic Acid vs. Methyl: The presence of acetic acid (vs.

Physicochemical Properties

Data from related compounds ():

Compound Name Molecular Weight pKa LogP (Predicted) Water Solubility
Target Compound ~300* ~4.5 0.8–1.2 Moderate
N-(4-(Aminomethyl)phenyl)methanesulfonamide HCl 228.31 4.24 -0.5 High
4-(Methylsulfonamido)benzoic acid 215.24 3.1 1.5 Low
N-[3-(2-Methylpropanoyl)phenyl]methanesulfonamide 375.43 4.24 2.8 Very Low

Notes:

  • The target compound’s pKa (~4.5) aligns with sulfonamide derivatives (e.g., 4.24 in 128263-66-1), suggesting comparable acidity .
  • LogP: The aminomethyl group lowers lipophilicity relative to analogs with aromatic or alkyl substituents (e.g., 2.8 in 375.43) .

Tabulated Comparison of Key Analogs

Property Target Compound 128263-66-1 7151-76-0 5317-89-5
Molecular Formula C₁₁H₁₆N₂O₄S* C₈H₁₁ClN₂O₂S C₈H₉NO₄S C₉H₁₁NO₃S
Molecular Weight ~300 228.31 215.24 213.25
Key Substituents -CH₂NH₂, -CH₃, -COOH -CH₂NH₂, -HCl -SO₂NHCH₃, -COOH -SO₂NHCH₃, -COCH₃
Solubility Moderate (aqueous) High Low Low
Biological Role SHP2 inhibition (predicted) Enzyme intermediate Carboxylic acid derivative Acetylated analog

Biological Activity

Acetic acid; N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide is a compound of interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : Acetic acid; N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide
  • Molecular Formula : C₉H₁₃N₃O₄S
  • Molecular Weight : 239.27 g/mol

This compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and enzyme inhibition contexts.

Acetic acid; N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their catalytic activity. This mechanism is crucial in therapeutic applications where modulation of enzyme activity is desired.
  • Ligand Interaction : It may also function as a ligand in biochemical assays, facilitating the study of receptor-ligand interactions that are vital for understanding various biological processes.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial properties. Studies have shown that derivatives of sulfonamides exhibit significant activity against various bacterial strains. The sulfonamide moiety is particularly effective in inhibiting bacterial folate synthesis, which is essential for bacterial growth and replication .

Analgesic Activity

In pain models such as the acetic acid-induced writhing test in mice, compounds structurally related to acetic acid; N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide have demonstrated analgesic effects. For instance, related sulfonamide derivatives showed comparable or enhanced potency relative to established analgesics like ketorolac .

Anticancer Potential

The compound's ability to inhibit specific enzymes suggests a potential role in cancer therapy. Research into similar compounds has revealed that they can induce apoptosis in cancer cells by disrupting metabolic pathways critical for tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnalgesicPain relief in animal models
AnticancerInduction of apoptosis
Enzyme InhibitionBlocking enzyme activity

Case Study: Analgesic Efficacy

In a study assessing the analgesic efficacy of various sulfonamide derivatives, acetic acid; N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide was tested alongside other compounds. The results indicated that while some derivatives exhibited significant analgesic properties, this compound showed a moderate effect compared to more potent analogs. The study highlighted the need for further optimization to enhance its therapeutic potential .

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